molecular formula C25H23NO4 B557878 Fmoc-4-methyl-L-phenylalanine CAS No. 199006-54-7

Fmoc-4-methyl-L-phenylalanine

Cat. No. B557878
M. Wt: 401.5 g/mol
InChI Key: UXLHLZHGQPDMJQ-QHCPKHFHSA-N
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Description

Fmoc-4-methyl-L-phenylalanine is a compound with the molecular formula C25H23NO4 . It is used as a pharmaceutical intermediate . The compound is also known by other names such as Fmoc-Phe (4-Me)-OH, FMOC-L-4-Methylphe, and Fmoc-L-4-Methylphenylalanine .


Synthesis Analysis

While specific synthesis methods for Fmoc-4-methyl-L-phenylalanine were not found in the search results, there are references to the synthesis of related compounds. For instance, a new synthesis of N-Fmoc 4-phosphonomethyl-D,L-phenylalanine protected under di-tert-butyl or dimethyl phosphonate forms, suitable for solid phase peptide synthesis, is described .


Molecular Structure Analysis

The molecular weight of Fmoc-4-methyl-L-phenylalanine is 401.5 g/mol . The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid . The structure of the compound can be represented by the canonical SMILES string: CC1=CC=C(C=C1)CC@@HO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 .


Chemical Reactions Analysis

The compound has been found to exhibit shear-thinning property and transition from gel to liquid-like materials by shear stress . By decreasing the pH to 7.4, Fmoc-FV exhibited a stiffer hydrogel than at pH 8.5 .


Physical And Chemical Properties Analysis

Fmoc-4-methyl-L-phenylalanine is a white powder . It has a melting point range of 165 - 175 °C . The optical rotation is [a]20D = -31 ± 1 ° (C=1 in DMF) .

Scientific Research Applications

Summary of the Application

Fmoc-4-methyl-L-phenylalanine is used in the fabrication of various biofunctional materials . It’s particularly used in the creation of hydrogel materials .

Methods of Application

The compound is used in the self-assembly of new Fmoc-dipeptides comprising α-methyl-L-phenylalanine . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Results or Outcomes

The research found that the self-assembling peptides, an aromatic phenylalanine–phenylalanine dipeptide [FF, (F: L-phenylalanine)] is one of the simplest and most advantageous scaffolds used to fabricate a variety of supramolecular nanostructures . In fact, two research groups simultaneously reported that the FF dipeptide bearing the Fmoc group (Fmoc-FF) could form stable supramolecular hydrogels due to the formation of a supramolecular nanober .

Pharmaceuticals

Summary of the Application

Fmoc-4-methyl-L-phenylalanine is used as a pharmaceutical intermediate .

Results or Outcomes

Hydrogel Formation

Summary of the Application

Fmoc-4-methyl-L-phenylalanine is used in the formation of hydrogels . Hydrogels of low molecular weight molecules are important in biomedical applications .

Methods of Application

The compound is used in the self-assembly of Fmoc–phenylalanine to induce gel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .

Results or Outcomes

The collective action of different non-covalent interactions play a role in making FmocF hydrogel . A new polymorphic form of FmocF was reported after transitioning to hydrogel .

Drug Release

Summary of the Application

Fmoc-4-methyl-L-phenylalanine is used in the formation of hydrogels for drug release .

Results or Outcomes

A model for drug release from FmocF hydrogel is proposed .

Safety And Hazards

While specific safety and hazards information for Fmoc-4-methyl-L-phenylalanine was not found in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Future Directions

The self-assembly and hydrogel formation ability of Fmoc-dipeptides comprising α-methyl-L-phenylalanine have been studied . Future research could focus on further exploring the properties and potential applications of these self-assembled nanostructures and hydrogels .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLHLZHGQPDMJQ-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427844
Record name Fmoc-4-methyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-4-methyl-L-phenylalanine

CAS RN

199006-54-7
Record name Fmoc-4-methyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Qi - 2005 - thesis.library.caltech.edu
My general research direction is the interface between organic chemistry and biology. Interesting biological systems inspire target-oriented organic synthesis, new methodology …
Number of citations: 4 thesis.library.caltech.edu
SR Starck - 2004 - search.proquest.com
Puromycin is a protein synthesis inhibitor that acts as a structural analog of an aminoacyl-tRNA. The ribosome mistakenly inserts puromycin in place of aminoacyl-tRNA resulting in …
Number of citations: 3 search.proquest.com

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